N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide
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Overview
Description
N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a tetrahydroisoquinoline moiety, and a benzohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzohydrazide Intermediate: The initial step involves the reaction of 4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOIC ACID with hydrazine hydrate to form the corresponding benzohydrazide.
Condensation Reaction: The benzohydrazide intermediate is then reacted with 2,4-DICHLOROBENZALDEHYDE under acidic conditions to form the final product. The reaction is typically carried out in an ethanol solvent with a catalytic amount of acetic acid, and the mixture is refluxed for several hours.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors or polymers.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE
- **N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to its combination of a dichlorophenyl group and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness may result in different reactivity patterns and biological activities compared to similar compounds.
Properties
Molecular Formula |
C24H21Cl2N3O |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C24H21Cl2N3O/c25-22-10-9-20(23(26)13-22)14-27-28-24(30)19-7-5-17(6-8-19)15-29-12-11-18-3-1-2-4-21(18)16-29/h1-10,13-14H,11-12,15-16H2,(H,28,30)/b27-14+ |
InChI Key |
JZMQXHXOJKGTEQ-MZJWZYIUSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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